molecular formula C10H12BrFO B7974785 2-Bromo-4-butoxy-1-fluorobenzene

2-Bromo-4-butoxy-1-fluorobenzene

Cat. No.: B7974785
M. Wt: 247.10 g/mol
InChI Key: FUWOHQNYAJKCBQ-UHFFFAOYSA-N
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Description

2-Bromo-4-butoxy-1-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 1, and a butoxy group (-OC₄H₉) at position 4. Its electronic properties are influenced by the electron-donating nature of the alkoxy group and the electron-withdrawing effects of halogens, which modulate reactivity in electrophilic substitution or coupling reactions.

Properties

IUPAC Name

2-bromo-4-butoxy-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWOHQNYAJKCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-butoxy-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-butoxy-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-butoxy-1-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming 4-butoxy-1-fluorobenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 4-butoxy-1-fluorobenzene.

Scientific Research Applications

2-Bromo-4-butoxy-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-butoxy-1-fluorobenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the butoxy and fluorine groups can influence the compound’s reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates that can further react with biological molecules or other chemical entities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key compounds with structural similarities to 2-Bromo-4-butoxy-1-fluorobenzene, focusing on substituent types, positions, and properties:

Compound Name CAS Number Substituents (Positions) Key Properties Applications/Reactivity References
4-Bromo-2-fluoro-1-nitrobenzene 467435-07-0 Br (4), F (2), NO₂ (1) Nitro group enhances electrophilicity; polar due to nitro substituent. Intermediate in explosive or dye synthesis.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Br (1), F (3), OCH₃ (2), NO₂ (4) Methoxy (electron-donating) and nitro (electron-withdrawing) create reactivity contrast. Likely used in nucleophilic aromatic substitution.
1-Bromo-2-fluoro-4-(benzyloxy)benzene 185346-79-6 Br (1), F (2), OCH₂C₆H₅ (4) Benzyloxy group increases steric bulk; enhances solubility in organic media. Pharmaceutical intermediates or protecting groups.
4-Bromo-1-fluoro-2-methoxybenzene 2357-52-0 Br (4), F (1), OCH₃ (2) Methoxy shorter than butoxy; moderate lipophilicity. Precursor in cross-coupling reactions.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 Br (4), F (2), OCF₃ (1) Trifluoromethoxy is strongly electron-withdrawing; improves thermal stability. Agrochemicals or fluorinated polymers.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The butoxy group in this compound provides greater hydrophobicity compared to methoxy (in 4-Bromo-1-fluoro-2-methoxybenzene ) or benzyloxy (in 1-Bromo-2-fluoro-4-(benzyloxy)benzene ). This enhances membrane permeability, a critical factor in drug design.
  • Electronic Effects : The trifluoromethoxy group (in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene ) is electron-withdrawing, stabilizing negative charges, whereas butoxy is electron-donating, activating the ring toward electrophilic attack.

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